molecular formula C19H18FN5OS B3439322 N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3439322
M. Wt: 383.4 g/mol
InChI Key: GIMADKBJTSPXFJ-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative featuring a pyridin-3-yl group at position 5 of the triazole ring and a prop-2-en-1-yl (allyl) substituent at position 2. The acetamide moiety is linked via a sulfanyl bridge to the triazole core and is further substituted with a 3-fluoro-4-methylphenyl group.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5OS/c1-3-9-25-18(14-5-4-8-21-11-14)23-24-19(25)27-12-17(26)22-15-7-6-13(2)16(20)10-15/h3-8,10-11H,1,9,12H2,2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMADKBJTSPXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Attachment of the Fluorinated Phenyl Group: The fluorinated phenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate fluorinated aryl halides and palladium catalysts.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced triazole derivatives and other reduced products.

    Substitution: Substituted phenyl or pyridine derivatives.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • Compounds containing triazole moieties are often evaluated for their antimicrobial properties. Research indicates that derivatives of triazoles can exhibit potent activity against a range of pathogens, including bacteria and fungi. The specific triazole structure in this compound may enhance its efficacy against resistant strains.
  • Anticancer Potential :
    • Some studies have suggested that triazole derivatives can inhibit tumor growth by interfering with cancer cell proliferation pathways. The incorporation of the pyridine and fluorine substituents may further enhance the compound's selectivity and potency against specific cancer types.
  • Anti-inflammatory Properties :
    • There is evidence that compounds with similar structures exhibit anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of immune responses.

Drug Development

The unique structure of N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide positions it as a candidate for drug development in several therapeutic areas:

Application AreaPotential RoleReferences
Antimicrobial AgentsTargeting bacterial and fungal infections
Anticancer AgentsInhibiting tumor cell growth
Anti-inflammatory DrugsReducing inflammation in chronic diseases

Case Studies

Several studies have highlighted the potential of similar compounds:

  • Triazole Derivatives Against Fungal Infections :
    • Research published in Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited significant antifungal activity against Candida species, suggesting a similar potential for this compound .
  • Cancer Cell Line Studies :
    • A study on pyridine-containing triazoles showed promising results in inhibiting proliferation in breast cancer cell lines, indicating that modifications like those present in this compound could enhance anticancer efficacy .
  • Inflammation Models :
    • Experimental models have shown that compounds with similar structural features can effectively reduce markers of inflammation, supporting further investigation into their therapeutic applications .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The triazole and pyridine rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituents on the triazole ring, pyridine position, and aryl acetamide group. Key examples include:

Compound Name Substituents (Triazole/Pyridine/Aryl) Biological Activity Reference
N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl, pyridin-4-yl, 3,4-difluorophenyl Antimicrobial
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl, pyridin-3-yl, 4-Cl-3-CF3-phenyl Not reported
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 4-MePh, 4-ClPh, 3,4-difluorophenyl Anti-inflammatory (inferred)
KA-series derivatives (e.g., KA3, KA9) Varied aryl carbamoyl, pyridin-4-yl Antimicrobial, antioxidant

Key Observations :

  • Pyridine Position : Pyridin-3-yl (target compound) vs. pyridin-4-yl (KA-series, ) may alter binding interactions due to differences in electron distribution and steric hindrance.
Physicochemical and Spectroscopic Properties
  • NMR Analysis : The target compound’s 1H NMR would show distinct shifts for the allyl group (δ ~5–6 ppm for vinyl protons) and pyridin-3-yl protons (δ ~7.5–8.5 ppm), differing from pyridin-4-yl analogs (e.g., KA-series) .
  • Solubility : The allyl group may reduce aqueous solubility compared to ethyl or methyl substituents, while the 3-fluoro-4-methylphenyl group enhances lipophilicity (logP ~2.5–3.5) .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of triazole derivatives. Its complex structure includes a triazole ring, a pyridine ring, and a fluorinated phenyl group, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Information

PropertyValue
IUPAC Name This compound
Molecular Formula C19H18FN5OS
Molecular Weight 372.4 g/mol
InChI InChI=1S/C19H18FN5OS/c1-3...

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : Cyclization reactions using hydrazine derivatives and appropriate nitriles.
  • Introduction of the Pyridine Ring : Nucleophilic substitution reactions with pyridine derivatives.
  • Attachment of the Fluorinated Phenyl Group : Coupling reactions such as Suzuki or Heck reactions.
  • Formation of the Acetamide Moiety : Finalizing the structure through acetamide formation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The triazole and pyridine rings enhance binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Antimicrobial Activity : It has shown promise in inhibiting bacterial and fungal growth.
  • Anticancer Properties : Research indicates potential efficacy against various cancer cell lines.

Case Studies and Research Findings

Recent studies have highlighted the compound's diverse biological activities:

  • Antimicrobial Activity :
    • A study demonstrated that triazole derivatives exhibit significant antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
  • Antifungal Properties :
    • Research indicated that compounds similar to this triazole derivative effectively inhibit fungal growth by targeting specific biosynthetic pathways essential for cell wall synthesis .
  • Anticancer Efficacy :
    • In vitro studies revealed that the compound exhibits cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), suggesting its potential as an anticancer agent .

Comparative Biological Activity Table

Compound NameActivity TypeReference
Triazole Derivative AAntimicrobial
Triazole Derivative BAntifungal
Triazole Derivative CAnticancer

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodological Answer : Synthesis typically involves a multi-step pathway:

Triazole Ring Formation : Cyclization of thiosemicarbazide intermediates under reflux (150°C) using pyridine and zeolite catalysts, as described for structurally analogous compounds .

Sulfanyl-Acetamide Coupling : Reacting the triazole intermediate with α-chloroacetamide derivatives in the presence of KOH, followed by purification via ethanol recrystallization .

Functional Group Modifications : Allylation (prop-2-en-1-yl) and fluorination steps require controlled temperatures (60–80°C) and anhydrous solvents (e.g., DMF or THF) to avoid side reactions .

  • Critical Parameters :
StepReagents/CatalystsTemperatureSolventYield Optimization
Triazole formationPyridine, Zeolite (Y-H)150°CEthanol60–75%
Sulfanyl couplingKOH, α-chloroacetamideRT to 60°CDMF70–85%

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole protons at δ 8.1–8.5 ppm) .
  • Infrared Spectroscopy (IR) : Key peaks include C=O (acetamide) at ~1680 cm⁻¹ and C-S (sulfanyl) at ~680 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated m/z 454.45 for C₂₁H₂₀FN₅OS) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the prop-2-en-1-yl group .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .
  • Anti-inflammatory Potential : Carrageenan-induced rat paw edema models to assess anti-exudative activity at 10–50 mg/kg doses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified groups (e.g., replacing prop-2-en-1-yl with methyl or ethyl) and compare activities .
  • Key Findings :
SubstituentBiological Activity (MIC, μg/mL)Unique Feature
Prop-2-en-1-yl1.25 (S. aureus)Enhanced membrane penetration
Methyl5.0 (S. aureus)Reduced cytotoxicity
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial dihydrofolate reductase .

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent protocols (e.g., broth microdilution vs. agar dilution) and control strains .
  • Metabolic Stability Tests : Liver microsome assays to identify degradation products that may skew activity .
  • Synergistic Studies : Combine with adjuvants (e.g., β-lactamase inhibitors) to clarify potency in resistant strains .

Q. What mechanistic approaches elucidate the compound’s mode of action?

  • Methodological Answer :
  • Target Identification : Competitive binding assays (e.g., SPR) with purified enzymes (e.g., DNA gyrase) .
  • Transcriptomic Profiling : RNA-seq of treated bacterial cells to identify dysregulated pathways .
  • ROS Detection : Flow cytometry with DCFH-DA dye to measure oxidative stress induction in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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